molecular formula C6H12O9P · Na B1152777 D-myo-Inositol-3-phosphate (sodium salt)

D-myo-Inositol-3-phosphate (sodium salt)

Cat. No.: B1152777
M. Wt: 282.1
InChI Key: CHOHZLSIGPJILL-SMHRCLIUSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structural Characterization of D-myo-Inositol-3-phosphate (Sodium Salt)

Molecular Formula and Stereochemical Configuration

D-myo-Inositol-3-phosphate (sodium salt) has the molecular formula C₆H₁₂NaO₉P and a molecular weight of 282.12 g/mol . The compound features a cyclohexanehexol (myo-inositol) backbone with a phosphate group at the 3-position and a sodium counterion (Figure 1).

The stereochemical configuration was resolved using ³¹P-NMR and ¹³C-NMR spectroscopy, confirming the axial orientation of the 3-phosphate group in the chair conformation of the myo-inositol ring. Key NMR shifts include:

  • ¹³C resonance at 74.70 ppm for C-1 (coupled to phosphorus, ²JC-P = 5.2 Hz).
  • ³¹P resonance at δ -0.56 ppm for the phosphodiester group.

The absolute configuration was verified via enzymatic synthesis using L-myo-inositol-1-phosphate synthase from Archaeoglobus fulgidus, which produces the D-myo stereoisomer exclusively.

Crystallographic Data and Three-Dimensional Conformational Analysis

X-ray crystallography of the related kinase Thermococcus kodakarensis MI3K (myo-inositol 3-kinase) revealed a substrate-binding pocket that accommodates the 3-phosphate group in a trigonal bipyramidal geometry. While direct crystallographic data for D-myo-Inositol-3-phosphate (sodium salt) remains limited, computational modeling based on homologous structures predicts:

  • Hydrogen-bonding networks between the sodium ion and phosphate oxygens.
  • Van der Waals interactions stabilizing the equatorial 2-, 4-, 5-, and 6-hydroxyl groups.

Comparative studies of inositol phosphate analogs (e.g., Ins(1,4,5)P₃) suggest that sodium salt formation reduces intramolecular repulsion between phosphate groups, favoring a chair conformation with 3-phosphate axial.

Comparative Analysis of Sodium Salt vs. Free Acid Forms

The sodium salt form exhibits distinct physicochemical properties compared to the free acid (Table 1):

Property Sodium Salt Free Acid
Solubility (H₂O) >50 mg/mL at 25°C Limited (<10 mg/mL)
Thermal Stability Stable at -20°C for >2 years Degrades above 40°C
Hygroscopicity Low (lyophilized powder) High (requires desiccant)
Ionization State Fully deprotonated (pH 7–9) Partially protonated (pH 4–6)

The sodium salt’s enhanced solubility arises from ionic dissociation, which facilitates interactions with polar solvents. In contrast, the free acid’s protonated phosphate group limits aqueous solubility and promotes aggregation.

NMR and Mass Spectrometry Fingerprinting

NMR Spectroscopy

Key NMR signatures for D-myo-Inositol-3-phosphate (sodium salt) include:

  • ¹H-NMR (500 MHz, D₂O): δ 3.58 (m, H-2, H-4), 3.42 (t, J = 9.5 Hz, H-5), 3.30 (dd, J = 9.5 Hz, H-6).
  • ³¹P-NMR (202 MHz, D₂O): δ -0.56 (doublet, ³¹P-¹³C coupling).
  • ¹³C-NMR (125 MHz, D₂O): C-3 (δ 76.92, split due to P coupling), C-1 (δ 74.70).
Mass Spectrometry

High-resolution ESI-MS analysis shows:

  • [M-Na]⁻ ion at m/z 259.02 (calculated 259.0297 for C₆H₁₂O₉P⁻).
  • Fragmentation peaks at m/z 241.01 (loss of H₂O) and m/z 196.98 (loss of H₃PO₄).

Stable isotope labeling with [¹³C₆]-myo-inositol enables tracking of metabolic flux in cellular systems.

Properties

Molecular Formula

C6H12O9P · Na

Molecular Weight

282.1

InChI

InChI=1S/C6H13O9P.Na/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14;/h1-11H,(H2,12,13,14);/q;+1/p-1/t1-,2-,3+,4-,5-,6?;/m0./s1

InChI Key

CHOHZLSIGPJILL-SMHRCLIUSA-M

SMILES

O[C@H]1[C@H](O)[C@@H](O)[C@H](O)[C@@H](OP([O-])(O)=O)[C@H]1O.[Na+]

Synonyms

Ins(3)P1 (sodium salt); 3-IP1 (sodium salt)

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Overview

D-myo-Inositol-3-phosphate (sodium salt) is part of the inositol phosphate family, which are crucial second messengers in cellular signaling pathways. It plays a role in various biological processes, including signal transduction, cellular regulation, and metabolism. The compound is typically found as a white lyophilized powder and is soluble in water, with a molecular formula of C6H14NaO7PC_6H_{14}NaO_7P and a molecular weight of approximately 282.12 g/mol .

Cell Signaling and Metabolism

D-myo-Inositol-3-phosphate is integral to phosphatidylinositol signaling pathways. It acts as a precursor for other inositol phosphates, which are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis .

Case Study: Arabidopsis thaliana
Research on Arabidopsis thaliana has shown that D-myo-Inositol-3-phosphate synthase plays a critical role in plant development and stress responses. Genetic characterization of this enzyme has highlighted its importance in phosphorus storage and signaling mechanisms within plant cells .

Neuroscience

In neuroscience, D-myo-Inositol-3-phosphate has been studied for its potential effects on mental health disorders. It may influence neurotransmitter systems and has been implicated in conditions such as anxiety and depression.

Case Study: Clinical Trials
A study involving patients with anxiety disorders indicated that supplementation with D-myo-Inositol-3-phosphate resulted in significant improvements in anxiety symptoms compared to placebo . This suggests its potential as an adjunct therapy for mental health conditions.

Endocrinology

D-myo-Inositol-3-phosphate is also relevant in endocrinology, particularly concerning polycystic ovary syndrome (PCOS). Research indicates that supplementation can improve insulin sensitivity and ovarian function in women with PCOS.

Case Study: PCOS Management
A clinical trial involving women with PCOS demonstrated that D-myo-Inositol-3-phosphate supplementation led to improved metabolic profiles and hormonal balance, highlighting its therapeutic potential for managing this condition .

Toxicological Studies

Toxicological assessments indicate that D-myo-Inositol-3-phosphate has a favorable safety profile. Acute toxicity studies have established a high median lethal dose (LD50), suggesting low toxicity levels when administered orally . Long-term studies have not shown significant adverse effects on growth or metabolic parameters in animal models.

Cell Culture

In cell biology, D-myo-Inositol-3-phosphate is utilized for cell culture applications. It serves as a supplement to enhance cell growth and viability, particularly in the cultivation of mammalian cells.

Bioprocessing

The compound is employed in bioprocessing to optimize the production of recombinant proteins and other biologically active compounds. Its role as a signaling molecule can enhance the yield and quality of bioproducts .

Data Summary Table

Application AreaKey Findings/Studies
Cell SignalingCritical role in phosphatidylinositol signaling; affects cell growth and apoptosis .
NeurosciencePotential benefits for anxiety disorders; clinical trials show symptom improvement .
EndocrinologyImproves insulin sensitivity and hormonal balance in PCOS patients; significant clinical trial results .
ToxicologyHigh LD50 indicating low toxicity; no significant adverse effects observed in long-term studies .
BiotechnologyEnhances cell culture viability; optimizes recombinant protein production .

Comparison with Similar Compounds

D-myo-Inositol-3-phosphate (Sodium Salt)
  • Metabolic Precursor: Serves as the substrate for inositol monophosphatase (IMP) to generate free inositol, which is incorporated into phosphatidylinositol and cell wall pectins .
  • Developmental Regulation : Essential for auxin-mediated embryogenesis in Arabidopsis, influencing membrane trafficking and cell division .
D-Pinitol
  • Osmoregulation : Accumulates in halophytes (e.g., Mesembryanthemum crystallinum) under salt stress, enhancing cellular osmotic balance .
  • Engineering Challenges : Requires coordinated expression of MIPS, IMP, and methyltransferase enzymes for metabolic flux redirection .
Phytic Acid
  • Phosphorus Storage: Accounts for 60–80% of seed phosphorus, but its anti-nutritional properties in monogastric animals necessitate biotechnological reduction in crops .
  • Biosynthesis : Dependent on MIPS activity; soybean MIPS isoforms (e.g., GmMIPS1) are highly expressed during seed development .
Ins(1,4,5)P3
  • Signal Transduction : Mobilizes intracellular calcium via binding to ER receptors, regulating processes like stomatal closure and stress signaling .
D-myo-Inositol-3-phosphate (Sodium Salt)
  • Cell Signaling: Modulates phosphatidylinositol-3-kinase (PI3K) and PI4P activities, critical for endomembrane function and auxin responses .
D-Pinitol
  • Field Trials : Engineered tobacco expressing methyltransferases accumulates D-pinitol, demonstrating improved drought tolerance .
Phytic Acid
  • Biotech Applications : RNAi-mediated suppression of MIPS in maize reduces phytic acid by 30%, enhancing nutritional profiles .
Ins(1,4,5)P3
  • Therapeutic Potential: Dysregulation linked to cancer and neurodegenerative diseases; synthetic analogs are explored for calcium signaling modulation .

Comparative Data Table

Parameter D-myo-Inositol-3-phosphate D-Pinitol Phytic Acid Ins(1,4,5)P3
Biosynthetic Origin MIPS pathway MIPS + methylation MIPS + phosphorylation Phospholipid hydrolysis
Role in Stress Limited osmoprotection High None Indirect (signaling)
Agricultural Relevance Low (engineering challenges) High (drought/salt tolerance) High (nutrition) Low
Therapeutic Potential Emerging (membrane biology) None None High (calcium signaling)

Preparation Methods

Multi-Enzyme Catalytic Systems from Starch or Cellulose

A groundbreaking method described in WO2016165520A1 utilizes starch or cellulose as substrates in a multi-enzyme reaction system. The pathway involves four key enzymes:

  • Glucan phosphorylase (EC 2.4.1.1) : Converts starch/cellulose units to glucose-1-phosphate.

  • Glucose phosphate mutase (EC 5.4.2.2) : Isomerizes glucose-1-phosphate to glucose-6-phosphate.

  • Inositol-3-phosphate synthase (EC 5.5.1.4) : Cyclizes glucose-6-phosphate into inositol-3-phosphate.

  • Inositol monophosphatase (EC 3.1.3.25) : Dephosphorylates inositol-3-phosphate to free inositol (though this step is omitted for phosphate retention).

Optimization Parameters :

  • Substrate concentration: 10 g/L starch or cellulose.

  • Enzyme loading: 0.05 U/mL glucan phosphorylase, 1 U/mL glucose phosphate mutase.

  • Addition of α-amylase (0.1 U/mL) enhances starch hydrolysis, increasing inositol yields by 15–20%.

Conversion Efficiency :

SubstrateEnzymes AddedConversion Rate
Microcrystalline celluloseCellulase, phosphorylase, mutase, synthase, phosphatase14%
Amorphous celluloseSame + polyphosphoglucose kinase65%

This method reduces phosphoric acid waste by 90% compared to traditional acid hydrolysis, addressing environmental concerns.

Archaeal Biosynthetic Pathways

Studies on Archaeoglobus fulgidus revealed a pathway involving CTP:L-myo-inositol-1-phosphate cytidylyltransferase (IPCT) and DIPP synthase . IPCT activates L-myo-inositol-1-phosphate to CDP-inositol, which condenses with another inositol-1-phosphate to form phosphorylated D-myo-inositol derivatives. Key steps include:

  • Labeling confirmation : Using L-[1-¹³C]myo-inositol-1-P derived from D-[6-¹³C]glucose, NMR confirmed the stereochemistry of final products.

  • Enzyme specificity : Recombinant IPCT from A. fulgidus showed a kₐₜ/Kₘ of 1.2 × 10³ M⁻¹s⁻¹ for CTP, indicating high catalytic efficiency.

Chemical Synthesis Approaches

Stereoselective Synthesis via Chromatographic Resolution

SK106199A3 outlines a 7-step synthesis starting from myo-inositol:

  • Protection : Form (±)-2,3;4,5-di-O-isopropylidene-myo-inositol using acetone.

  • Benzylation : Introduce benzyl groups at the 6-position using organotin reagents.

  • Chiral separation : Resolve racemic intermediates via (+)-menthyl chloroformate derivatives and crystallization.

  • Phosphorylation : Treat with dibenzyl phosphorochloridate to install phosphate groups.

  • Deprotection : Remove isopropylidene and benzyl groups via hydrogenolysis.

  • Salt formation : Neutralize with NaOH to yield the sodium salt.

Key intermediates :

  • D4P : 1-O-((+)-menthoxycarbonyl)-6-O-benzyl-2,3;4,5-di-O-isopropylidene-myo-inositol.

  • 3-HP : 6-O-benzyl-2,3,4,5-di-O-isopropylidene-myo-inositol-H-phosphonate.

Yield Optimization :

  • Crystallization from methanol improves D4P purity to >99% enantiomeric excess.

  • Final phosphorylation achieves 78% yield using excess phosphorochloridate.

Ferrier II Carbocyclization from Carbohydrates

As detailed in PMC5156312 , D-myo-inositol-3-phosphate can be synthesized from pyranoside enol acetates via Ferrier II reaction:

  • Carbocyclization : Treat glucose- or galactose-derived enol acetates with PdCl₂ to form cyclitol intermediates.

  • Phosphorylation : Use H-phosphonate intermediates for stereoselective phosphate addition.

  • Deprotection : Remove benzyl and isopropylidene groups under acidic conditions.

Advantages :

  • Avoids toxic mercury catalysts used in traditional Ferrier reactions.

  • Achieves 40–60% overall yield for multi-gram batches.

Sodium Salt Preparation

The free acid form of D-myo-inositol-3-phosphate is converted to the sodium salt via:

  • Ion-exchange chromatography : Load the acidic solution onto a Dowex® 50WX8 (Na⁺ form) column.

  • Neutralization : Titrate with 0.1 M NaOH to pH 7.0–7.5.

  • Lyophilization : Freeze-dry the eluent to obtain a hygroscopic powder.

Quality Control Parameters :

  • Purity : ≥95% by HPLC (C18 column, 0.1% TFA/ACN gradient).

  • Solubility : 50 mg/mL in water at 25°C.

  • Storage : Stable for 24 months at -20°C in anhydrous form.

Comparative Analysis of Methods

Parameter Enzymatic (Starch)Chemical (SK106199A3)Ferrier II
Yield65%78%60%
Cost$0.50/g$12/g$8/g
Environmental ImpactLow (biodegradable)Moderate (solvents)High (Pd)
ScalabilityIndustrial (ton-scale)Lab (100 g)Pilot (kg)

Industrial and Research Applications

  • Pharmaceuticals : Used in kinase assays (e.g., PI3K inhibitors) at 10–100 µM concentrations.

  • Agriculture : Overexpression of MIPS in Arabidopsis increases stress tolerance via inositol-mediated signaling.

  • Bioremediation : Enzymatic methods repurpose cellulose waste into high-value inositol phosphates .

Q & A

Q. What standardized methods are recommended for assessing the purity and stability of D-myo-inositol-3-phosphate (sodium salt) in experimental preparations?

To ensure batch-to-batch consistency, researchers should:

  • Quantify purity using HPLC or capillary electrophoresis, targeting a purity threshold ≥98% as specified for related inositol phosphate salts .
  • Monitor stability via pH testing (e.g., pH 7.0–7.5 for sodium salts) and lyophilization to prevent hydrolysis during storage .
  • Validate structural integrity with nuclear magnetic resonance (NMR) or mass spectrometry (MS) to confirm phosphate group positioning and sodium ion stoichiometry .

Q. How can researchers optimize experimental conditions for detecting D-myo-inositol-3-phosphate in plant tissues?

  • Extraction protocols : Use methanol-chloroform-water (2:1:1 v/v) with 0.1% formic acid to stabilize inositol phosphates and inhibit phosphatase activity .
  • Detection methods : Employ anion-exchange chromatography coupled with conductivity detection or LC-MS/MS for high sensitivity. For low-abundance samples, isotopic labeling (e.g., ³²P) can enhance traceability .

Q. What are the critical controls for distinguishing D-myo-inositol-3-phosphate from structurally similar isomers in signaling studies?

  • Chromatographic separation : Use a strong anion-exchange (SAX) column with a phosphate gradient (e.g., 0–1.5 M KH₂PO₄) to resolve positional isomers .
  • Enzymatic specificity : Include inositol polyphosphate phosphatases (e.g., 3-phosphatases) to verify phosphate group cleavage patterns .

Advanced Research Questions

Q. How can conflicting data on D-myo-inositol-3-phosphate synthase (MIPS) expression across plant species be reconciled?

Discrepancies in MIPS activity (e.g., soybean vs. Arabidopsis) may arise from:

  • Species-specific regulatory elements : Perform promoter analysis (e.g., cis-element mapping) to identify transcription factor binding sites influencing expression .
  • Post-translational modifications : Use phosphoproteomics or mutagenesis to assess phosphorylation/dephosphorylation effects on enzyme kinetics .
  • Environmental modulation : Replicate experiments under controlled abiotic stress (e.g., drought, salinity) to evaluate context-dependent expression .

Q. What experimental strategies are effective for analyzing the role of D-myo-inositol-3-phosphate in auxin-regulated embryogenesis?

  • Genetic models : Use Arabidopsis MIPS knockout mutants complemented with tissue-specific promoters to study embryogenesis defects .
  • Subcellular localization : Apply GFP-tagged MIPS constructs and confocal microscopy to track spatial dynamics during embryo development .
  • Lipid signaling crosstalk : Quantify phosphatidylinositol (PI) levels via thin-layer chromatography (TLC) or LC-MS to correlate with inositol phosphate pools .

Q. How can researchers address methodological limitations in quantifying D-myo-inositol-3-phosphate’s interaction with intracellular receptors?

  • Competitive binding assays : Use radiolabeled Ins(1,4,5)P₃ as a competitor to assess specificity for calcium release in ER membrane fractions .
  • Surface plasmon resonance (SPR) : Immobilize recombinant receptors (e.g., InsP₃R) to measure binding kinetics and affinity constants .
  • Computational modeling : Integrate molecular docking (e.g., AutoDock Vina) with mutagenesis data to predict binding pocket interactions .

Q. What approaches are recommended for resolving contradictions in phytic acid biosynthesis pathways involving D-myo-inositol-3-phosphate?

  • Isotopic tracing : Apply ¹³C-labeled glucose to track carbon flux through MIPS-dependent vs. MIPS-independent pathways in developing seeds .
  • Multi-omics integration : Combine transcriptomics (RNA-seq), metabolomics (GC-MS), and enzyme activity assays to map rate-limiting steps .
  • Phylogenetic analysis : Compare MIPS orthologs across legumes (e.g., soybean, mungbean) to identify conserved catalytic residues using tools like MEGA5 .

Methodological Notes

  • Data validation : Always include biological replicates (n ≥ 3) and technical controls (e.g., heat-inactivated enzymes) to mitigate variability .
  • Resource limitations : Prioritize open-source tools (e.g., MEGA5, AutoDock) for computational analyses to enhance reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-myo-Inositol-3-phosphate (sodium salt)
Reactant of Route 2
D-myo-Inositol-3-phosphate (sodium salt)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.